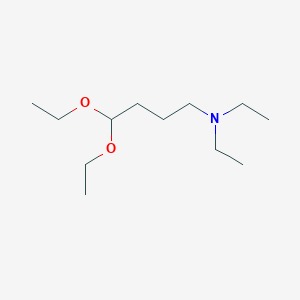

4,4-Diethoxy-N,N-diethyl-1-butanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4-diethoxy-N,N-diethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO2/c1-5-13(6-2)11-9-10-12(14-7-3)15-8-4/h12H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOVPCWTSCISJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001288138 | |

| Record name | 4,4-Diethoxy-N,N-diethyl-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97028-91-6 | |

| Record name | 4,4-Diethoxy-N,N-diethyl-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97028-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Diethoxy-N,N-diethyl-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4-Diethoxy-N,N-dimethyl-1-butanamine (CAS 1116-77-4): A Cornerstone Intermediate in Triptan Synthesis

This guide provides a comprehensive technical overview of 4,4-Diethoxy-N,N-dimethyl-1-butanamine, CAS 1116-77-4, a pivotal chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, core applications, and safe handling protocols. The narrative emphasizes the causality behind its utility, particularly its indispensable role as a precursor in the manufacturing of antimigraine pharmaceuticals.

Core Compound Profile and Physicochemical Properties

4,4-Diethoxy-N,N-dimethyl-1-butanamine, also known as 4-Dimethylaminobutyraldehyde diethyl acetal, is a synthetic aliphatic amine and acetal.[1][2] Its molecular structure is uniquely bifunctional, featuring a protected aldehyde (the diethyl acetal) and a tertiary amine (the dimethylamino group). This architecture is the primary reason for its significance as a versatile building block in complex organic synthesis. The acetal group serves as a stable protecting group for the highly reactive aldehyde functionality, allowing for selective reactions at other parts of the molecule before its strategic deprotection and subsequent transformation.

Table 1: Physicochemical and Safety Reference Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1116-77-4 | [1][3] |

| Molecular Formula | C₁₀H₂₃NO₂ | [1][3] |

| Molecular Weight | 189.30 g/mol | [1][3] |

| Appearance | Colorless to light-yellowish liquid | [4] |

| Density | 0.844 g/mL at 25 °C | [2] |

| Boiling Point | 194-195 °C | [2] |

| Flash Point | 69.9 °C (157.8 °F) | |

| Refractive Index | n20/D 1.421 | [2] |

| Storage Temperature | 2°C to 8°C | [1][2] |

| SMILES | CCOC(CCCN(C)C)OCC | [3] |

| InChI Key | QKXMWBLNSPNBEY-UHFFFAOYSA-N |[3] |

Synthesis and Manufacturing Insights

The industrial synthesis of 4,4-Diethoxy-N,N-dimethyl-1-butanamine is a multi-step process that demands precise control over reaction conditions to achieve the high purity required for pharmaceutical applications.[5] A prevalent and effective pathway involves a Grignard reaction.[6][7]

The logic of this approach hinges on creating a nucleophilic carbon source (the Grignard reagent) from a precursor containing the dimethylaminopropyl moiety, which then attacks an electrophilic orthoformate to construct the carbon skeleton and install the diethyl acetal in a single, efficient step.

Visualizing the Synthetic Workflow

The diagram below outlines the critical stages of a common manufacturing process.

Caption: Generalized workflow for the synthesis of 4,4-Diethoxy-N,N-dimethyl-1-butanamine.

Exemplary Synthesis Protocol

This protocol is a representation of the Grignard-based synthesis route.[6][7]

-

Grignard Reagent Preparation:

-

Charge a dry, nitrogen-purged 2L four-necked round bottom flask with magnesium turnings (25 g).

-

Prepare a solution of 3-dimethylamino-1-chloropropane in a suitable solvent like benzene.

-

Add a small portion of the solution and a crystal of iodine to the magnesium to initiate the reaction, evidenced by a vigorous reflux.

-

Once initiated, slowly add the remaining 3-dimethylamino-1-chloropropane solution and triethyl orthoformate (174 g) concurrently over 3-4 hours while maintaining reflux.[6]

-

-

Reaction and Quenching:

-

After the addition is complete, maintain the reflux for an additional period to ensure the reaction goes to completion.

-

Cool the reaction mass to approximately 25°C.

-

-

Workup and Purification:

-

Filter the cooled reaction mixture through a celite pad to remove magnesium salts, washing the cake with fresh solvent.

-

Remove the solvent from the filtrate under atmospheric pressure using a Vigreux column.

-

Distill the residue under a mild vacuum at a temperature below 100°C to recover excess triethyl orthoformate.

-

Finally, distill the remaining residue under vacuum (e.g., 15-20 mmHg) to yield pure 4,4-Diethoxy-N,N-dimethyl-1-butanamine as a colorless liquid.[6] The reported yield for this process is approximately 70-76%.[6]

-

Core Application: Synthesis of Triptan-Class Antimigraine Drugs

The primary and most critical application of 4,4-Diethoxy-N,N-dimethyl-1-butanamine is as a key starting material for N,N-Dimethyltryptamines, which form the core of several 5-HT1D receptor agonists used as antimigraine drugs.[2][4][5][7] These include blockbuster pharmaceuticals like Sumatriptan, Zolmitriptan, Rizatriptan, and Almotriptan.[2][4][5]

The molecule's value lies in its ability to provide the N,N-dimethylamino-butanal fragment after acidic hydrolysis. This aldehyde is then typically reacted with a substituted phenylhydrazine in a Fischer indole synthesis to construct the tryptamine core.

Role as a Strategic Building Block

Caption: Role of 4,4-Diethoxy-N,N-dimethyl-1-butanamine in the synthesis of Triptan APIs.

Chemical Reactivity: The Acetal Hydrolysis

The key chemical transformation that underpins the utility of this compound is the acid-catalyzed hydrolysis of the diethyl acetal to unmask the aldehyde functionality. This reaction is typically performed in situ just before the subsequent condensation step (e.g., Fischer indole synthesis).

Hydrolysis Mechanism

The process involves protonation of an acetal oxygen, followed by the loss of ethanol to form a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then attacked by water, and subsequent deprotonation yields the aldehyde and a second molecule of ethanol.

Caption: Simplified mechanism of acid-catalyzed acetal hydrolysis.

Safety, Handling, and Storage

As a laboratory chemical, 4,4-Diethoxy-N,N-dimethyl-1-butanamine requires careful handling to mitigate risks. It is classified as a combustible liquid and, more critically, can cause serious eye damage.[3][8]

Table 2: GHS Hazard and Precautionary Information

| Category | Details | Source(s) |

|---|---|---|

| Pictogram(s) | GHS05 (Corrosion) | |

| Signal Word | Danger | [3] |

| Hazard Statements | H227: Combustible liquidH318: Causes serious eye damageH302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [8] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER/doctor. | |

Protocol for Safe Handling and Storage

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to avoid breathing vapors.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[8] A lab coat is mandatory.

-

Handling: Avoid all contact with skin and eyes. Do not eat, drink, or smoke in the handling area.[8] Keep containers securely sealed when not in use.

-

Storage: Store in a cool, well-ventilated place, adhering to the recommended temperature of 2-8°C.[1][2] Keep away from sources of ignition.

-

Spill Response: In case of a spill, contain and absorb with an inert material (e.g., sand, vermiculite).[8] Avoid breathing vapors. Place waste in a suitable, labeled container for disposal according to local regulations.

Conclusion

4,4-Diethoxy-N,N-dimethyl-1-butanamine (CAS 1116-77-4) is more than a mere chemical intermediate; it is an enabling molecule for the pharmaceutical industry. Its carefully designed structure, featuring a masked aldehyde, allows for elegant and efficient synthetic routes to life-changing antimigraine medications. Understanding its synthesis, reactivity, and handling is crucial for any scientist or researcher working in the field of organic synthesis and drug development. The self-validating nature of its synthesis and application—where successful production of high-purity triptans confirms the quality of the intermediate—underscores its trustworthiness and foundational importance.

References

- The Chemistry Behind 4,4-Diethoxy-N,N-dimethyl-1-butanamine: Synthesis and Applications. (n.d.). Google Cloud.

- 4,4-Diethoxy-N,N-dimethyl-1-butanamine | 1116-77-4 | FD180058. (n.d.). Biosynth.

- 4,4-Diethoxy-N,N-dimethyl-1-butanamine synthesis. (n.d.). ChemicalBook.

- 4,4-Diethoxy-N,N'-dimethylbutan-1-amine Safety Data Sheet. (2023). Apollo Scientific.

- 4,4-diethoxy-N,N-dimethyl-1-butanamine | C10H23NO2 | CID 547078. (n.d.). PubChem.

- 4,4-Diethoxy-N,N-dimethyl-1-butanamine with CAS 1116-77-4. (n.d.). Unilong.

- 4,4-Diethoxy-N,N-dimethyl-1-butanamine. (n.d.). Echemi.

- 4,4-Diethoxy-N,N-dimethyl-1-butanamine. (n.d.). CymitQuimica.

- 4,4-Diethoxy-N,N-dimethyl-1-butanamine Safety Data Sheet. (2025). Sigma-Aldrich.

- 4,4-Dimethoxy-N,N-dimethyl-1-butanamine SDS. (n.d.). Echemi.

- 4,4-Diethoxy-N,N-dimethyl-1-butanamine 1116-77-4. (n.d.). Sigma-Aldrich.

- 4,4-Diethoxy-N,N-dimethyl-1-butanamine | 1116-77-4. (n.d.). ChemicalBook.

Sources

- 1. biosynth.com [biosynth.com]

- 2. 4,4-Diethoxy-N,N-dimethyl-1-butanamine with CAS 1116-77-4 - Chemical Supplier Unilong [unilongindustry.com]

- 3. 4,4-diethoxy-N,N-dimethyl-1-butanamine | C10H23NO2 | CID 547078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. nbinno.com [nbinno.com]

- 6. 4,4-Diethoxy-N,N-dimethyl-1-butanamine synthesis - chemicalbook [chemicalbook.com]

- 7. 4,4-Diethoxy-N,N-dimethyl-1-butanamine | 1116-77-4 [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 4,4-Diethoxy-N,N-dimethylbutan-1-amine

This technical guide provides a comprehensive overview of 4,4-Diethoxy-N,N-dimethylbutan-1-amine, a pivotal chemical intermediate in modern pharmaceutical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delineates the compound's chemical identity, properties, synthesis, and critical applications, with a focus on the underlying scientific principles and methodologies.

Compound Identification and Chemical Properties

The subject of this guide is the organic compound systematically named 4,4-diethoxy-N,N-dimethylbutan-1-amine according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] This designation precisely describes its molecular architecture, which is foundational to understanding its reactivity and utility.

Nomenclature and Structure

-

IUPAC Name: 4,4-diethoxy-N,N-dimethylbutan-1-amine[1]

-

Molecular Weight: 189.30 g/mol [1]

-

Synonyms: 4,4-Diethoxy-N,N-dimethyl-1-butanamine, 4-Dimethylaminobutyraldehyde diethyl acetal, 1-(N,N-Dimethylamino)-4,4-diethoxybutane, N,N-Dimethyl-4-aminobutanal diethyl acetal.[1][4]

The chemical structure consists of a four-carbon butane chain. At one terminus (position 1), a dimethylamino group is attached. At the other end (position 4), the carbon is bonded to two ethoxy groups, forming a diethyl acetal. This acetal functional group is a protected aldehyde, a key feature that is exploited in its synthetic applications.

Caption: Chemical structure of 4,4-diethoxy-N,N-dimethylbutan-1-amine.

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for handling, reaction optimization, and purification of the compound.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid/oil | [5] |

| Density | 0.844 g/mL at 25 °C | [4][5] |

| Boiling Point | 194-195 °C | [4][5] |

| Refractive Index | n20/D 1.421 | [4][5] |

| Flash Point | 69.9 °C (157.8 °F) | |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [5] |

| Storage Temperature | 2-8°C | [5] |

Synthesis and Mechanism

The synthesis of 4,4-diethoxy-N,N-dimethylbutan-1-amine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective method involves the formation of a Grignard reagent followed by its reaction with an orthoformate.

Synthetic Pathway Overview

The synthesis generally proceeds via the following conceptual steps:

-

Halogenation/Amine Introduction: A suitable starting material, such as 1-bromo-3-chloropropane, undergoes a reaction with dimethylamine to introduce the dimethylamino group.

-

Grignard Reagent Formation: The resulting 3-dimethylamino-1-chloropropane is reacted with magnesium metal to form the corresponding Grignard reagent.

-

Acetal Formation: The Grignard reagent then reacts with triethyl orthoformate, which serves as the source of the diethoxy acetal group.

Caption: Synthetic workflow for 4,4-diethoxy-N,N-dimethylbutan-1-amine.

Detailed Experimental Protocol

The following protocol is a representative synthesis based on established literature.[5][6]

Materials:

-

3-Chloro-1-(N,N-dimethyl)propylamine

-

Magnesium turnings

-

Triethyl orthoformate

-

Benzene (or a suitable alternative solvent like THF)

-

Iodine (crystal, as initiator)

-

Diatomaceous earth

Procedure:

-

Under a nitrogen atmosphere, charge a dry 2L four-necked round-bottom flask with magnesium turnings (25 g).

-

Add a portion of a benzene solution of 3-chloro-1-(N,N-dimethyl)propylamine (50 mL), triethyl orthoformate (20 g), and a small crystal of iodine to initiate the reaction.

-

Gently heat the mixture to reflux. The initiation of the Grignard reaction is indicated by a vigorous exothermic reaction.

-

Once the reaction has initiated, slowly and concurrently add the remaining 3-chloro-1-(N,N-dimethyl)propylamine solution and triethyl orthoformate (174 g) dropwise over 3-4 hours, maintaining a gentle reflux.

-

After the addition is complete, cool the reaction mixture to room temperature (25 °C).

-

Filter the mixture through a pad of diatomaceous earth to remove unreacted magnesium and magnesium salts. Wash the filter cake with benzene.

-

Remove the benzene solvent by distillation at atmospheric pressure.

-

Recover the excess triethyl orthoformate by distillation under a mild vacuum, ensuring the bath temperature remains below 100 °C.

-

Purify the final product, 4,4-diethoxy-N,N-dimethylbutan-1-amine, by vacuum distillation to yield a colorless liquid.

Causality in Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere is critical as Grignard reagents are highly reactive with atmospheric oxygen and moisture, which would quench the reagent and reduce the yield.

-

Iodine Initiation: A crystal of iodine is often used to activate the surface of the magnesium, facilitating the initiation of the Grignard reaction.

-

Controlled Addition: The slow, dropwise addition of the reagents is necessary to control the exothermic reaction and maintain a safe and steady reaction rate.

-

Vacuum Distillation: Purification by vacuum distillation is employed to separate the high-boiling product from non-volatile impurities without requiring excessively high temperatures that could lead to decomposition.

Applications in Drug Development

4,4-Diethoxy-N,N-dimethylbutan-1-amine is a valuable building block in the pharmaceutical industry, primarily due to the presence of both a protected aldehyde and a tertiary amine.[7]

Synthesis of Triptans for Migraine Treatment

The most significant application of this compound is as a key intermediate in the synthesis of several triptan-class drugs used for the treatment of migraine headaches.[5][7][8] These drugs are agonists for serotonin 5-HT1D receptors.[4][5][8]

Examples of triptans synthesized using this intermediate include:

In these syntheses, the acetal group of 4,4-diethoxy-N,N-dimethylbutan-1-amine is typically hydrolyzed under acidic conditions to reveal the aldehyde, which then participates in subsequent reactions, such as the Fischer indole synthesis, to construct the core tryptamine structure of the active pharmaceutical ingredient (API).

Caption: Role in the synthesis of triptan-class antimigraine drugs.

Precursor to N,N-Dimethyltryptamines

Beyond the established triptan drugs, this compound serves as a precursor for the preparation of various N,N-Dimethyltryptamines (DMTs).[4][5][7] This makes it a valuable tool for researchers investigating the therapeutic potential of novel psychoactive compounds and other agents that target serotonin receptors.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling 4,4-diethoxy-N,N-dimethylbutan-1-amine.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has the following primary hazards:

-

H318: Causes serious eye damage. [1]

-

H315: Causes skin irritation. [1]

-

H335: May cause respiratory irritation. [1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat. In case of potential inhalation, use a suitable respirator.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended between 2-8°C.[5]

Conclusion

4,4-Diethoxy-N,N-dimethylbutan-1-amine is a chemical intermediate of significant industrial and research importance. Its unique structure, featuring a protected aldehyde and a tertiary amine, makes it an indispensable building block for the synthesis of a range of pharmaceuticals, most notably the triptan class of antimigraine drugs. A comprehensive understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in drug discovery and development.

References

-

PubChem. (n.d.). 4,4-diethoxy-N,N-dimethyl-1-butanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (2025). 4,4-diethoxy-N,N-dimethyl-1-butanamine. Retrieved from [Link]

-

Unilong. (n.d.). 4,4-Diethoxy-N,N-dimethyl-1-butanamine with CAS 1116-77-4. Retrieved from [Link]

Sources

- 1. 4,4-diethoxy-N,N-dimethyl-1-butanamine | C10H23NO2 | CID 547078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1116-77-4 | 4,4-Diethoxy-N,N-dimethyl-1-butanamine - AiFChem [aifchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 4,4-Diethoxy-N,N-dimethyl-1-butanamine with CAS 1116-77-4 - Chemical Supplier Unilong [unilongindustry.com]

- 5. 4,4-Diethoxy-N,N-dimethyl-1-butanamine | 1116-77-4 [chemicalbook.com]

- 6. 4,4-Diethoxy-N,N-dimethyl-1-butanamine synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. biosynth.com [biosynth.com]

An In-Depth Technical Guide to 4,4-Diethoxy-N,N-dimethyl-1-butanamine: A Cornerstone Intermediate in Triptan Synthesis

This guide provides a comprehensive technical overview of 4,4-Diethoxy-N,N-dimethyl-1-butanamine (CAS No. 1116-77-4), a pivotal intermediate in the pharmaceutical industry. Designed for researchers, medicinal chemists, and process development professionals, this document delves into the compound's structural attributes, synthesis, characterization, and its critical role in the construction of indole-based active pharmaceutical ingredients (APIs), most notably the triptan class of anti-migraine drugs.

Introduction: The Strategic Importance of a Masked Aldehyde

4,4-Diethoxy-N,N-dimethyl-1-butanamine, also known as 4-(Dimethylamino)butyraldehyde diethyl acetal, is a bifunctional organic molecule of significant synthetic utility.[1][2] Its structure uniquely combines a protected aldehyde in the form of a diethyl acetal and a nucleophilic dimethylamino group. This "masked" aldehyde functionality is the key to its importance; the acetal group is stable under basic and nucleophilic conditions, allowing for manipulations involving the tertiary amine, but can be readily hydrolyzed under acidic conditions to reveal the reactive aldehyde.[3] This controlled reactivity makes it an ideal synthon for complex multi-step syntheses.

Its primary and most commercially significant application lies in serving as a crucial building block for N,N-Dimethyltryptamines.[4][5] Specifically, it provides the four-carbon chain containing the terminal dimethylamine group required for the side chain of numerous triptan drugs, which are selective 5-HT1B/1D receptor agonists used for the acute treatment of migraine headaches.[6][7]

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key identifiers and properties of 4,4-Diethoxy-N,N-dimethyl-1-butanamine are summarized below.

Compound Identification

| Identifier | Value |

| IUPAC Name | 4,4-diethoxy-N,N-dimethylbutan-1-amine[1] |

| CAS Number | 1116-77-4[8] |

| Molecular Formula | C₁₀H₂₃NO₂[8] |

| Molecular Weight | 189.30 g/mol [1][8] |

| Synonyms | N,N-Dimethyl-4-aminobutanal diethyl acetal, 4-(Dimethylamino)butyraldehyde diethyl acetal, Zolmitriptan USP Related Compound H[5][9] |

Physicochemical Data

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid/oil | [10] |

| Density | 0.844 g/mL at 25 °C | [10] |

| Boiling Point | 92-93 °C (at unspecified pressure) | [10] |

| Refractive Index | n20/D 1.421 | [10] |

| Flash Point | 69.9 °C (157.8 °F) | [8] |

| pKa (Predicted) | 9.71 ± 0.28 | [5] |

| Solubility | Soluble in Chloroform, Ethyl Acetate |

Structural Diagram

Caption: 2D Structure of 4,4-Diethoxy-N,N-dimethyl-1-butanamine.

Synthesis and Mechanism

The most prevalent and industrially scalable synthesis of 4,4-Diethoxy-N,N-dimethyl-1-butanamine involves a Grignard reaction. This approach offers a robust and high-yield pathway from readily available starting materials.

Synthetic Pathway: The Grignard Approach

The synthesis initiates with the formation of a Grignard reagent from a 3-(N,N-dimethylamino)propyl halide, which then acts as a nucleophile, attacking an orthoformate ester.[11]

Caption: Grignard synthesis workflow for the target compound.

Causality and Experimental Protocol

Expertise in Practice: The choice of a Grignard-based synthesis is strategic. The high nucleophilicity of the organomagnesium compound is necessary to efficiently attack the relatively unreactive carbon center of the orthoformate. The use of an ether solvent like THF or benzene is critical; it stabilizes the Grignard reagent through coordination and is anhydrous, preventing the highly basic reagent from being quenched by water.[12]

Protocol: Synthesis via Grignard Reaction [11]

-

Grignard Reagent Formation:

-

To a dry, nitrogen-flushed 2L four-necked flask, add magnesium turnings (25 g).

-

Add a solution of 3-Chloro-1-(N,N-dimethyl)propylamine in anhydrous benzene (or THF), a small portion of triethyl orthoformate (20 g), and a single crystal of iodine.

-

Heat the mixture gently to reflux. A vigorous reaction indicates the initiation of the Grignard formation. The iodine serves as an activator, cleaning the magnesium surface.

-

-

Addition Reaction:

-

Once the Grignard reaction has initiated, slowly and concurrently add the remaining 3-Chloro-1-(N,N-dimethyl)propylamine solution and the remaining triethyl orthoformate (174 g) dropwise over 3-4 hours while maintaining a gentle reflux. This controlled addition is crucial to manage the exothermic reaction and prevent side reactions.

-

-

Work-up and Purification:

-

After the addition is complete, cool the reaction mixture to room temperature (~25 °C).

-

Filter the mixture through a pad of celite to remove magnesium salts. Wash the filter cake with fresh benzene.

-

Remove the benzene solvent by distillation under atmospheric pressure.

-

Distill the residue under reduced pressure to first remove excess triethyl orthoformate.

-

Finally, distill the product, 4,4-Diethoxy-N,N-dimethyl-1-butanamine, under high vacuum (e.g., 140-150 °C / 15-20 mmHg) to yield a colorless liquid. Yields are typically reported in the range of 70-76%.[11]

-

Application in Pharmaceutical Synthesis: The Fischer Indole Synthesis

The primary utility of 4,4-Diethoxy-N,N-dimethyl-1-butanamine is as a key component in the Fischer indole synthesis to produce triptans.[2] In this reaction, an arylhydrazine is condensed with the acetal under acidic conditions. The acetal is hydrolyzed in situ to the corresponding aldehyde, which then reacts with the hydrazine to form a hydrazone. This intermediate then undergoes a-sigmatropic rearrangement to form the indole ring.[3]

General Reaction Scheme for Triptan Synthesis

Caption: General workflow for Triptan synthesis via Fischer Indolization.

Experimental Workflow: Synthesis of Zolmitriptan

Trustworthiness through Self-Validation: The following protocol describes a one-pot synthesis where intermediates are not isolated, a common strategy in industrial processes to improve efficiency and yield. The successful formation of the final product validates the preceding steps.

Protocol: One-Pot Zolmitriptan Synthesis

-

Hydrazine Formation: A substituted arylhydrazine, such as (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one, is prepared in an acidic aqueous solution via diazotization of the corresponding aniline followed by reduction. This is a standard procedure in triptan synthesis.

-

Condensation and Cyclization:

-

Heat the aqueous solution containing the prepared hydrazine to approximately 90 °C.

-

Add 4,4-Diethoxy-N,N-dimethyl-1-butanamine (typically 1 to 1.2 equivalents) to the heated reaction mixture.

-

Bring the mixture to a moderate reflux (approx. 98-100 °C) and maintain for 2-4 hours, with stirring. During this step, the acidic medium catalyzes the hydrolysis of the acetal to the aldehyde, which then condenses with the hydrazine, and the resulting hydrazone undergoes the Fischer cyclization.

-

-

Isolation and Purification:

-

After the reaction is complete (monitored by HPLC or TLC), cool the mixture.

-

The product, Zolmitriptan, can be isolated by adjusting the pH to induce precipitation or by extraction with an appropriate organic solvent (e.g., ethyl acetate) after basification.

-

Further purification is typically achieved by crystallization from a suitable solvent system, such as an ethanol-water mixture.

-

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of 4,4-Diethoxy-N,N-dimethyl-1-butanamine is paramount. A combination of spectroscopic methods provides a definitive fingerprint of the molecule. The data presented below is representative and serves as a benchmark for quality control.

Table of Representative Spectroscopic Data

| Technique | Data and Interpretation |

| ¹H NMR | δ (ppm) ~4.4 (t, 1H): Acetal proton (-CH(OEt)₂).δ (ppm) ~3.5 (q, 4H): Methylene protons of the ethoxy groups (-OCH₂CH₃).δ (ppm) ~2.2 (s, 6H): Methyl protons of the dimethylamino group (-N(CH₃)₂).δ (ppm) ~2.2-2.3 (t, 2H): Methylene protons adjacent to the nitrogen (-CH₂N(CH₃)₂).δ (ppm) ~1.5-1.7 (m, 4H): Central methylene protons (-CH₂CH₂CH₂-).δ (ppm) ~1.2 (t, 6H): Methyl protons of the ethoxy groups (-OCH₂CH₃). |

| ¹³C NMR | δ (ppm) ~102: Acetal carbon (-C(OEt)₂).δ (ppm) ~60: Methylene carbons of ethoxy groups (-OCH₂CH₃).δ (ppm) ~59: Methylene carbon adjacent to nitrogen (-CH₂N).δ (ppm) ~45: Methyl carbons of dimethylamino group (-N(CH₃)₂).δ (ppm) ~32: Methylene carbon adjacent to acetal.δ (ppm) ~22: Central methylene carbon.δ (ppm) ~15: Methyl carbons of ethoxy groups (-OCH₂CH₃). |

| Mass Spec (MS) | m/z: 190.18 [M+H]⁺, confirming the molecular weight. Fragmentation patterns would show loss of ethoxy groups. |

| FT-IR | ν (cm⁻¹): ~2970-2800 (C-H stretch), ~1120, 1060 (C-O stretch, characteristic of acetal). |

Note: NMR chemical shifts are approximate and can vary based on solvent and instrument. A full suite of characterization data, including HPLC, Mass Spec, NMR (¹H, ¹³C), and FT-IR, is typically provided by reputable suppliers to ensure regulatory compliance and batch-to-batch consistency.

Safety and Handling

As a chemical intermediate, proper handling of 4,4-Diethoxy-N,N-dimethyl-1-butanamine is essential.

-

GHS Hazard Classification: Causes serious eye damage (H318). May cause skin irritation. It is also a combustible liquid.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or fume hood.[4]

-

Storage: Store in a cool (2-8 °C), dry, and well-ventilated area away from heat and sources of ignition. Keep the container tightly sealed.[6]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Avoid discharge into drains.

Conclusion

4,4-Diethoxy-N,N-dimethyl-1-butanamine is more than a mere chemical intermediate; it is an enabling molecule that has significantly impacted the field of medicinal chemistry. Its clever design, featuring a masked aldehyde, provides a robust and reliable solution for the synthesis of the tryptamine pharmacophore. A thorough understanding of its synthesis, reactivity, and analytical profile, as detailed in this guide, is crucial for any scientist or researcher working on the development of triptan-based therapeutics and other complex nitrogen-containing molecules. The continued application of this versatile building block underscores its importance in the efficient and scalable production of life-changing medicines.

References

-

PubChem. 4,4-diethoxy-N,N-dimethyl-1-butanamine. National Center for Biotechnology Information.

-

Ningbo Inno Pharmchem Co., Ltd. The Chemistry Behind 4,4-Diethoxy-N,N-dimethyl-1-butanamine: Synthesis and Applications.

-

Biosynth. 4,4-Diethoxy-N,N-dimethyl-1-butanamine.

-

ChemicalBook. 4,4-Diethoxy-N,N-dimethyl-1-butanamine synthesis.

-

BenchChem. The Fischer Indole Synthesis: A Comprehensive Technical Guide.

-

SynZeal. Zolmitriptan USP Related Compound H.

-

Wikipedia. Fischer indole synthesis.

-

Grokipedia. Fischer indole synthesis.

-

Sigma-Aldrich. 4,4-Diethoxy-N,N-dimethyl-1-butanamine.

-

Unilong Industry Co., Ltd. 4,4-Diethoxy-N,N-dimethyl-1-butanamine with CAS 1116-77-4.

-

Aquigen Bio Sciences. Zolmitriptan USP Related Compound H.

-

Apollo Scientific. 4,4-Diethoxy-N,N'-dimethylbutan-1-amine Safety Data Sheet.

-

BYJU'S. Grignard Reaction Mechanism.

-

Chemistry Steps. The Grignard Reaction Mechanism.

-

Veeprho. Zolmitriptan Related Compound H.

-

Google Patents. US20100145064A1 - Method for the preparation of zolmitriptan.

-

Google Patents. WO2003101931A2 - Preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals.

-

Biosynth. 4,4-Diethoxy-N,N-dimethyl-1-butanamine.

-

Cooke Chemical. 4,4-Diethoxy-N,N-dimethyl-1-butanamine, 97%.

-

Cameron, C., et al. (2015). Triptans in the Acute Treatment of Migraine: A Systematic Review and Network Meta-Analysis. Headache: The Journal of Head and Face Pain, 55(S4), 221-235.

-

Sigma-Aldrich. Safety Data Sheet for 4,4-Diethoxy-N,N-dimethyl-1-butanamine.

-

Seetharama, A., et al. (2008). An Improved Process for the Preparation of 4-(N,N-Disubstituted amino)butaraldehyde Acetals. Asian Journal of Chemistry, 20(8), 6446-6450.

-

ECHEMI. 4,4-Diethoxy-N,N-dimethyl-1-butanamine.

-

Google Patents. CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate.

-

GLP Pharma Standards. Zolmitriptan USP Related Compound H.

-

Organic Chemistry Portal. Grignard Reaction.

-

ECHEMI. 4,4-Diethoxy-N,N-dimethyl-1-butanamine.

Sources

- 1. 4,4-diethoxy-N,N-dimethyl-1-butanamine | C10H23NO2 | CID 547078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4,4-Diethoxy-N,N-dimethyl-1-butanamine 1116-77-4 [sigmaaldrich.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. 4-(Dimethylamino)butyraldehyde Diethyl Acetal | CymitQuimica [cymitquimica.com]

- 6. 4-(N,N-Dimethylamino)butanal Dimethyl Acetal | 19718-92-4 [chemicalbook.com]

- 7. compoundchem.com [compoundchem.com]

- 8. 1116-77-4|4,4-Diethoxy-N,N-dimethyl-1-butanamine|BLD Pharm [bldpharm.com]

- 9. CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate - Google Patents [patents.google.com]

- 10. biosynth.com [biosynth.com]

- 11. Aspirin - Wikipedia [en.wikipedia.org]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Physical Properties of 4,4-Diethoxy-N,N-dimethyl-1-butanamine

Introduction

4,4-Diethoxy-N,N-dimethyl-1-butanamine, registered under CAS Number 1116-77-4, is a tertiary amine and a diethyl acetal.[1][2] This bifunctional molecule serves as a critical intermediate in the synthesis of various pharmaceutical compounds, notably in the preparation of N,N-Dimethyltryptamines and 5-HT1D receptor agonists used in antimigraine medications such as Sumatriptan, Rizatriptan, Almotriptan, and Zolmitriptan.[3][4] Its physical properties are fundamental to its handling, reaction optimization, and purification in a research and drug development setting. This guide provides a comprehensive overview of these properties, supported by established experimental protocols and safety information, to equip researchers and scientists with the necessary technical knowledge for its effective application.

Chemical Identity and Structure

A clear understanding of the molecule's identity is paramount before delving into its physical characteristics.

-

IUPAC Name: 4,4-diethoxy-N,N-dimethylbutan-1-amine[5]

-

CAS Number: 1116-77-4[2]

-

Molecular Formula: C₁₀H₂₃NO₂[6]

-

Molecular Weight: 189.30 g/mol [6]

-

Synonyms: 1-(N,N-Dimethylamino)-4,4-diethoxybutane, 4,4-Diethoxy-N,N-dimethylbutylamine, 4-(Dimethylamino)butanal diethyl acetal, Zolmitriptan Related Compound H[1][3][7]

-

Canonical SMILES: CCOC(CCCN(C)C)OCC[5]

-

InChI Key: QKXMWBLNSPNBEY-UHFFFAOYSA-N[8]

Caption: Molecular Structure of 4,4-Diethoxy-N,N-dimethyl-1-butanamine.

Physicochemical Properties

The physicochemical properties of 4,4-Diethoxy-N,N-dimethyl-1-butanamine are summarized below. These values are critical for process design, purification, and formulation development.

| Property | Value | Source(s) |

| Appearance | Colorless to light-yellowish lucent liquid | [3][4] |

| Boiling Point | 92-93 °C (at atmospheric pressure) | [3] |

| 230.7 °C (Predicted) | [9] | |

| 140-150 °C (at 15-20 mmHg) | [4][10] | |

| Density | 0.844 g/mL at 25 °C | [3][11] |

| 0.884 g/cm³ | [9][12] | |

| Refractive Index (n²⁰/D) | 1.421 | [3][11] |

| Flash Point | 158 °F (70 °C) | [3][8] |

| 62.6 °C | [9] | |

| Solubility | Moderately soluble in organic solvents; described as hydrophilic. | [1][9] |

| Vapor Pressure | 0.0649 mmHg at 25°C | [3] |

Insight into Discrepancies: The observed variations in boiling point and density highlight the importance of experimental context. The lower boiling point of 92-93 °C is likely measured at atmospheric pressure, while the 140-150 °C value is explicitly stated under vacuum (15-20 mmHg), a common technique for purifying thermally sensitive or high-boiling point compounds. The predicted value of 230.7 °C represents a computational estimation. Similarly, the slight difference in density values (0.844 vs. 0.884 g/mL) may stem from variations in measurement temperature, sample purity, or the specific methodology employed. For critical applications, it is imperative to determine these properties in-house under process-relevant conditions.

Spectral Properties

Spectroscopic data is essential for the structural confirmation and purity assessment of 4,4-Diethoxy-N,N-dimethyl-1-butanamine. While raw spectral data is not provided here, this section outlines the expected characteristics based on the molecule's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be characterized by signals corresponding to the N,N-dimethyl protons (a singlet), the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons), and the aliphatic chain protons, which would appear as multiplets. The methine proton of the acetal group would likely appear as a triplet.

-

¹³C NMR: The spectrum is expected to show distinct signals for each unique carbon environment. Based on typical chemical shift ranges, the N-methyl carbons would appear around 37-45 ppm, the aliphatic chain carbons between 10-65 ppm, the O-methylene carbons of the ethoxy groups around 50-65 ppm, and the acetal carbon further downfield.[13] Public databases indicate the availability of ¹³C NMR and GC-MS data for this compound.[5][9]

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS) data is available through the NIST Mass Spectrometry Data Center.[5] The mass spectrum would show a molecular ion peak corresponding to the exact mass (189.1729) and characteristic fragmentation patterns resulting from the loss of ethoxy, dimethylamino, and alkyl fragments.

-

Experimental Protocols for Physical Property Determination

To ensure data accuracy and reproducibility, standardized protocols must be followed. The following sections detail methodologies for determining key physical properties.

Boiling Point Determination (Micro Scale Method)

This method is suitable for small sample volumes and provides a reasonably accurate boiling point.[4] It relies on observing the temperature at which the vapor pressure of the liquid equals the external pressure.

Caption: Workflow for Boiling Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: Place approximately 1 mL of 4,4-Diethoxy-N,N-dimethyl-1-butanamine into a small test tube. Insert a capillary tube, sealed at one end, into the liquid with the open end down.[14]

-

Apparatus Setup: Attach the test tube to a calibrated thermometer using a small rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[14]

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) to allow for even heat distribution.[3]

-

Observation: Heat the apparatus gently. As the liquid approaches its boiling point, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.[14]

-

Measurement: Remove the heat source and allow the bath to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube.[3]

-

Validation and Reporting: Record the temperature and the ambient atmospheric pressure. For high accuracy, the thermometer should be calibrated against known standards. The procedure should be repeated to ensure reproducibility.

Causality Explanation: The principle of this method is that the rapid stream of bubbles indicates the vapor pressure inside the capillary tube has overcome the external pressure. Upon cooling, the point at which the liquid re-enters the capillary signifies the precise temperature where the vapor pressure equals the external pressure, which is the definition of the boiling point.

Density Determination

Density can be accurately measured using several methods. The use of a digital density meter is a fast and reliable modern approach.[1]

Step-by-Step Methodology (using a Digital Density Meter):

-

Calibration: Calibrate the instrument according to the manufacturer's instructions, typically using dry air and degassed, high-purity water at a known temperature (e.g., 20 °C or 25 °C). This step is a self-validating check of the instrument's performance.

-

Sample Introduction: Inject the liquid sample into the oscillating U-tube of the density meter using a syringe. Ensure the sample is free of air bubbles, as these will significantly affect the accuracy of the measurement.[15]

-

Temperature Equilibration: Allow the sample to equilibrate to the set measurement temperature (e.g., 25 °C). The instrument will typically indicate when thermal equilibrium is reached.

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the sample's mass and calculates the density.

-

Cleaning and Validation: Thoroughly clean the U-tube with appropriate solvents (e.g., ethanol followed by acetone) and dry it completely before the next measurement. Periodically re-measure the water standard to ensure continued accuracy.

Causality Explanation: A digital density meter operates based on the principle of an oscillating U-tube. The frequency of oscillation is directly related to the mass of the substance within the tube. By calibrating with substances of known density, the instrument can accurately determine the density of an unknown sample based on its effect on the oscillation frequency.[1]

Refractive Index Determination

The refractive index is a measure of how light propagates through a substance and is a valuable property for identification and purity assessment. An Abbe refractometer is a standard instrument for this measurement.

Step-by-Step Methodology (using an Abbe Refractometer):

-

Calibration: Verify the refractometer's calibration using a standard with a known refractive index, such as distilled water (n²⁰/D = 1.3330). Adjust if necessary. This ensures the trustworthiness of the measurements.[16]

-

Sample Application: Place a few drops of 4,4-Diethoxy-N,N-dimethyl-1-butanamine onto the clean, dry prism of the refractometer.

-

Measurement: Close the prism and allow the sample to reach the instrument's temperature (typically 20 °C, maintained by a circulating water bath). Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale.

-

Cleaning: Immediately after the measurement, clean the prisms thoroughly with a soft tissue and an appropriate solvent (e.g., isopropanol) to prevent residue from affecting subsequent measurements.[16]

Causality Explanation: A refractometer measures the critical angle of refraction between the prism (with a high, known refractive index) and the sample. This critical angle is dependent on the refractive index of the sample. The instrument is calibrated to directly display the refractive index based on this measurement.[10]

Safety and Handling

As a chemical intermediate, proper handling of 4,4-Diethoxy-N,N-dimethyl-1-butanamine is crucial for laboratory safety.

-

GHS Hazard Classification: The compound is classified as causing serious eye damage (H318).[8][9] Some notifications also indicate it may cause skin irritation (H315).[5]

-

GHS Pictogram: GHS05 (Corrosion)[8]

-

Signal Word: Danger[8]

-

Precautionary Statements:

-

Storage: Store in a well-closed container in a refrigerator at 2-8°C.[7][8][9]

-

Personal Protective Equipment (PPE): Use of safety glasses or goggles, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide provides a detailed overview of the core physical properties of 4,4-Diethoxy-N,N-dimethyl-1-butanamine, a key intermediate in the pharmaceutical industry. By synthesizing technical data with field-proven experimental methodologies, this document aims to provide researchers, scientists, and drug development professionals with a reliable and comprehensive resource. The emphasis on causality behind experimental choices and self-validating protocols ensures the integrity and applicability of the presented information. Adherence to the outlined safety and handling procedures is essential for the responsible use of this compound in a laboratory or manufacturing setting.

References

- 4,4-Diethoxy-N,N-dimethyl-1-butanamine - Echemi. [URL: https://www.echemi.com/products/a802394.html]

- 4,4-diethoxy-N,N-dimethyl-1-butanamine - 1116-77-4, C10H23NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-1116-77-4.html]

- Boiling Point Determination Procedure. [URL: https://www.mn.uio.

- 4,4-Diethoxy-N,N-dimethyl-1-butanamine (CAS 1116-77-4) - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1276426.htm]

- CAS 1116-77-4: 4,4-diethoxy-N,N-dimethyl-1-Butanamine - CymitQuimica. [URL: https://www.cymitquimica.com/cas/1116-77-4]

- 4,4-Diethoxy-N,N-dimethyl-1-butanamine 1116-77-4 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/647055]

- 4,4-Diethoxy-N,N-dimethyl-1-butanamine 1116-77-4 - Sigma-Aldrich (specific product page). [URL: https://www.sigmaaldrich.com/DK/da/product/aldrich/647055]

- 4,4-diethoxy-N,N-dimethyl-1-butanamine | C10H23NO2 | CID 547078 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/547078]

- 4,4-Diethoxy-N,N-dimethyl-1-butanamine | 1116-77-4 | FD180058 - Biosynth. [URL: https://www.biosynth.com/p/FD180058/44-diethoxy-nn-dimethyl-1-butanamine]

- CAS No : 1116-77-4 | Product Name : 4,4-Diethoxy-N,N-dimethylbutan-1-amine. [URL: https://www.pharmacopeia.cn/cas-1116-77-4]

- 4,4-Diethoxy-N,N-dimethyl-1-butanamine | CAS 1116-77-4 | SCBT. [URL: https://www.scbt.com/p/4-4-diethoxy-n-n-dimethyl-1-butanamine-1116-77-4]

- 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.02%3A_Boiling_Point/6.

- Refractive Index Measurement Guide - Mettler Toledo. [URL: https://www.mt.com/us/en/home/library/guides/laboratory-division/1_Refractive_Index_Measurement.html]

- Powerplants 8 - Exhibit No. 8H - ASTM Standard D4052: "Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter." [URL: https://www.ntsb.

- 4,4-Diethoxy-N,N-dimethyl-1-butanamine synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/SynthesisReaction_EN_1116-77-4_CB1276426.htm]

- Density Measurement | Your Essential Guide | METTLER TOLEDO. [URL: https://www.mt.

- Methods for refractive index measurement - Anton Paar Wiki. [URL: https://wiki.anton-paar.com/us-en/methods-for-refractive-index-measurement/]

- 4,4-Diethoxy-N,N-dimethyl-1-butanamine | CAS 1116-77-4 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-4-diethoxy-n-n-dimethyl-1-butanamine-1116-77-4]

- 1116-77-4|4,4-Diethoxy-N,N-dimethyl-1-butanamine - BLDpharm. [URL: https://www.bldpharm.com/products/1116-77-4.html]

- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.08%3A_Interpreting_Carbon-13_NMR_Spectra]

Sources

- 1. knowledge.reagecon.com [knowledge.reagecon.com]

- 2. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemconnections.org [chemconnections.org]

- 5. 4,4-diethoxy-N,N-dimethyl-1-butanamine | C10H23NO2 | CID 547078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. asteetrace.org [asteetrace.org]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. 1116-77-4|4,4-Diethoxy-N,N-dimethyl-1-butanamine|BLD Pharm [bldpharm.com]

- 10. Requirements for refractive index measurements | Anton Paar Wiki [wiki.anton-paar.com]

- 11. store.astm.org [store.astm.org]

- 12. mt.com [mt.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 15. data.ntsb.gov [data.ntsb.gov]

- 16. mt.com [mt.com]

An In-depth Technical Guide to the Synthesis of 4,4-Diethoxy-N,N-dimethyl-1-butanamine: A Key Pharmaceutical Intermediate

This guide provides a comprehensive overview of the synthesis, characterization, and critical considerations for 4,4-Diethoxy-N,N-dimethyl-1-butanamine (CAS No. 1116-77-4), a pivotal intermediate in the pharmaceutical industry. With a focus on scientific integrity and practical application, this document is intended for researchers, chemists, and professionals involved in drug discovery and development.

Introduction: The Strategic Importance of 4,4-Diethoxy-N,N-dimethyl-1-butanamine

4,4-Diethoxy-N,N-dimethyl-1-butanamine is a versatile chemical building block, primarily recognized for its role as a key precursor in the synthesis of triptans, a class of drugs effective for treating migraine headaches. Its structure, featuring a protected aldehyde (as a diethyl acetal) and a tertiary amine, makes it an ideal starting material for constructing the tryptamine core found in active pharmaceutical ingredients (APIs) such as Sumatriptan, Zolmitriptan, and Rizatriptan.[1][2][3] Beyond triptans, this intermediate is also utilized in the preparation of various N,N-dimethyltryptamines, which are of interest in neuropharmacological research.[1][2]

The careful control of the synthesis of this intermediate is paramount to ensure the purity and quality of the final API. This guide will delve into the prevalent synthetic methodologies, offering insights into the underlying chemical principles and practical considerations for laboratory and potential scale-up operations.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of 4,4-Diethoxy-N,N-dimethyl-1-butanamine is essential for its safe handling, storage, and application in synthesis.

| Property | Value | References |

| CAS Number | 1116-77-4 | [4] |

| Molecular Formula | C₁₀H₂₃NO₂ | [5] |

| Molecular Weight | 189.30 g/mol | [4][6] |

| Appearance | Colorless to light-yellowish liquid | [5][7] |

| Boiling Point | 194-195 °C (at atmospheric pressure); 92-93 °C (at unspecified pressure); 140-150 °C (at 15-20 mmHg) | [2][3][7] |

| Density | 0.844 g/mL at 25 °C | [3][7] |

| Refractive Index | n20/D 1.421 | [3][7] |

| Flash Point | 69.9 °C (157.8 °F) | [4] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [1][8] |

Safety Profile: 4,4-Diethoxy-N,N-dimethyl-1-butanamine is classified as a hazardous substance, primarily causing serious eye damage.[1][4] It is also harmful if swallowed, in contact with skin, or if inhaled.[1]

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like argon.[1]

Synthesis Pathways and Methodologies

Several synthetic routes to 4,4-Diethoxy-N,N-dimethyl-1-butanamine have been developed. The choice of a particular pathway often depends on the availability of starting materials, scalability, and economic considerations. This section will detail the most common and industrially relevant methods.

The Grignard-Mediated Pathway: A Classic and Robust Approach

This is a widely cited and robust method for the synthesis of 4,4-Diethoxy-N,N-dimethyl-1-butanamine. It involves a multi-step process commencing with the synthesis of a key Grignard reagent precursor.

Logical Workflow of the Grignard-Mediated Synthesis

Figure 1: Workflow of the Grignard-mediated synthesis of 4,4-Diethoxy-N,N-dimethyl-1-butanamine.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 3-Chloro-1-(N,N-dimethyl)propylamine

-

To a solution of 1-bromo-3-chloropropane and a phase transfer catalyst such as polyethylene glycol (PEG) in a suitable solvent, add a solution of dimethylamine.

-

The reaction is typically carried out at a controlled temperature to prevent side reactions.

-

Upon completion, the product, 3-chloro-1-(N,N-dimethyl)propylamine, is isolated and purified. The use of a phase transfer catalyst is crucial for facilitating the reaction between the aqueous dimethylamine and the organic halide.

Step 2: Formation of the Grignard Reagent and Reaction with Triethyl Orthoformate

-

In a dry, four-necked round-bottom flask under a nitrogen atmosphere, charge magnesium turnings.[2]

-

Prepare a solution of 3-chloro-1-(N,N-dimethyl)propylamine in an anhydrous ether solvent, traditionally benzene, although safer alternatives like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) are now preferred.[2][9]

-

Add a small portion of this solution and a crystal of iodine to the magnesium turnings and gently heat to initiate the Grignard reaction. The iodine acts as an activator for the magnesium surface. A vigorous reaction indicates successful initiation.[2]

-

Separately, prepare a solution of triethyl orthoformate.

-

Slowly and simultaneously add the remaining 3-chloro-1-(N,N-dimethyl)propylamine solution and the triethyl orthoformate solution to the refluxing reaction mixture over a period of 3-4 hours.[2] Maintaining a gentle reflux is critical for a controlled reaction rate.

-

After the addition is complete, continue to reflux for a short period to ensure the reaction goes to completion.

Reaction Mechanism:

The core of this synthesis is the nucleophilic attack of the Grignard reagent on the electrophilic carbon of triethyl orthoformate.

Figure 2: Simplified mechanism of the Grignard reaction with triethyl orthoformate. R = (CH₃)₂NCH₂CH₂CH₂-.

Work-up and Purification:

-

Cool the reaction mixture to room temperature.[2]

-

Filter the mixture through a pad of celite to remove unreacted magnesium and magnesium salts.[2]

-

Wash the filter cake with the solvent used in the reaction (e.g., benzene or THF).[2]

-

Remove the solvent from the filtrate by distillation.[2]

-

Distill the residue under reduced pressure to first remove any excess triethyl orthoformate.[2]

-

Finally, distill the crude product under high vacuum to obtain pure 4,4-Diethoxy-N,N-dimethyl-1-butanamine as a colorless liquid. A typical reported boiling point is 140-150 °C at 15-20 mmHg, with yields around 70-76%.[2]

An Alternative Pathway from 4-Chlorobutanal Precursors

An improved and potentially more scalable process avoids the direct preparation of the Grignard reagent by starting from the sodium salt of 4-chloro-1-hydroxy butane sulfonic acid, a commercially available material.[10]

Workflow of the Alternative Synthesis

Figure 3: Workflow of the alternative synthesis pathway for 4,4-Diethoxy-N,N-dimethyl-1-butanamine.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 4-Chlorobutanal Diethyl Acetal

-

The sodium salt of 4-chloro-1-hydroxy butane sulfonic acid is treated with a base (e.g., sodium carbonate) to generate 4-chlorobutanal in situ.[10]

-

Ethanol is then added, followed by a catalytic amount of a strong acid like sulfuric acid, to facilitate the formation of the diethyl acetal.

-

The product, 4-chlorobutanal diethyl acetal, is isolated and purified by distillation.

Step 2: Amination to Yield the Final Product

-

The purified 4-chlorobutanal diethyl acetal is reacted with an aqueous solution of dimethylamine.

-

The reaction mixture is heated to drive the nucleophilic substitution of the chloride by the dimethylamino group.[10]

-

After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent (e.g., methylene chloride).[10]

-

The organic layer is washed, dried, and concentrated. The final product is then purified by vacuum distillation, with reported yields in the range of 84%.[10]

This method can be advantageous on an industrial scale as it may avoid the challenges associated with the large-scale generation and handling of Grignard reagents.

Characterization and Quality Control

Ensuring the identity and purity of 4,4-Diethoxy-N,N-dimethyl-1-butanamine is critical for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. Expected signals include:

-

A triplet corresponding to the methyl protons of the ethoxy groups.

-

A quartet for the methylene protons of the ethoxy groups.

-

A singlet for the six protons of the dimethylamino group.

-

Multiplets for the methylene protons of the butyl chain.

-

A triplet for the methine proton of the acetal group.

-

¹H NMR (CDCl₃, 200 MHz) data has been reported as: δ 1.17-1.22 (m, 6H), 1.48-1.56 (m, 2H), 1.58-1.62 (m, 2H), 2.21 (s, 6H), 2.26 (t, J = 7.32, 1H), 3.42-3.48 (m, 2H), 3.62-3.72 (m, 2H), 4.51 (t, J = 5.37, 1H).[10]

-

-

¹³C NMR: The carbon NMR spectrum should show distinct signals for each of the unique carbon atoms in the molecule. Data is available in public databases such as PubChem.[6]

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for confirming the molecular weight and identifying any impurities. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[6]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorptions for C-H, C-N, and C-O bonds.[10]

-

-

Chromatographic Purity:

-

Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the standard method for determining the purity of the final product.

-

Conclusion and Future Perspectives

The synthesis of 4,4-Diethoxy-N,N-dimethyl-1-butanamine is a well-established process, with the Grignard-mediated pathway and the route from 4-chlorobutanal precursors being the most prominent. For researchers and drug development professionals, a deep understanding of these synthetic routes, including the rationale behind experimental choices and the critical parameters for control, is essential for producing this key intermediate with the high purity required for pharmaceutical applications.

Future developments in this area may focus on the use of more sustainable and safer solvents and reagents, as well as the development of continuous flow processes for improved safety and efficiency, particularly at an industrial scale. The principles and protocols outlined in this guide provide a solid foundation for current synthesis and future innovation in the production of this vital pharmaceutical building block.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis and Applications of 4,4-Dimethoxy-N,N-dimethyl-1-butanamine in Chemical Research. Retrieved from [Link]

-

PubChem. (n.d.). 4,4-diethoxy-N,N-dimethyl-1-butanamine. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4,4-diethoxy-N,N-dimethyl-1-butanamine. Retrieved from [Link]

- Google Patents. (n.d.). WO2003101931A2 - Preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals.

-

An Improved Process for the Preparation of 4-(N,N-Disubstituted amino)butaraldehyde Acetals. Organic Chemistry: An Indian Journal. Retrieved from [Link]

-

Bio4Matpro. (n.d.). Alternative diamine synthesis routes. Retrieved from [Link]

-

DeAngelis, A., et al. (2021). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 4,4-Diethoxy-N,N-dimethyl-1-butanamine synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 4,4-Diethoxy-N,N-dimethyl-1-butanamine 1116-77-4 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. 4,4-diethoxy-N,N-dimethyl-1-butanamine | C10H23NO2 | CID 547078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. biosynth.com [biosynth.com]

- 9. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to the Grignard Reaction for 4,4-Diethoxy-N,N-dimethyl-1-butanamine Synthesis

This guide provides a comprehensive technical overview of the synthesis of 4,4-Diethoxy-N,N-dimethyl-1-butanamine, a key intermediate in the pharmaceutical industry, via the Grignard reaction.[1][2] It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this synthetic route.

Introduction: The Strategic Importance of 4,4-Diethoxy-N,N-dimethyl-1-butanamine

4,4-Diethoxy-N,N-dimethyl-1-butanamine, also known as 4-dimethylaminobutyraldehyde diethyl acetal, is a critical building block in the synthesis of several commercially significant anti-migraine drugs, including Sumatriptan, Zolmitriptan, and Rizatriptan.[1][3] Its structure, featuring a protected aldehyde (acetal) and a tertiary amine, makes it a versatile precursor for constructing complex heterocyclic scaffolds central to the therapeutic action of these triptan-class drugs.[1][2] The Grignard reaction offers a robust and scalable method for the synthesis of this intermediate.[4]

Core Synthesis Strategy: A Retrosynthetic Analysis

The synthesis of 4,4-Diethoxy-N,N-dimethyl-1-butanamine via a Grignard reaction hinges on the formation of a carbon-carbon bond between a three-carbon nucleophilic synthon and a one-carbon electrophilic synthon.

A logical retrosynthetic disconnection of the target molecule reveals the key fragments: a 3-(N,N-dimethylamino)propyl magnesium halide (a Grignard reagent) and an orthoformate, which serves as a protected carbonyl equivalent.

Caption: Retrosynthetic analysis of 4,4-Diethoxy-N,N-dimethyl-1-butanamine.

Mechanism of the Grignard Reaction with Orthoesters

The reaction proceeds through the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the triethyl orthoformate. This is followed by the elimination of an ethoxide ion to form a diethyl acetal. It is crucial to note that while Grignard reagents readily react with orthoesters, they are generally unreactive towards the resulting acetals under the same conditions.[5][6] This difference in reactivity is attributed to the higher formal positive charge on the central carbon of the orthoester due to the presence of three electron-withdrawing alkoxy groups, making it more susceptible to nucleophilic attack.[5]

Caption: General mechanism of the Grignard reaction with an orthoester.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with in-process checks and justifications for each step to ensure reproducibility and high yield.

Part 1: Preparation of the Grignard Reagent

The first critical step is the formation of the 3-(N,N-dimethylamino)propylmagnesium chloride.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Magnesium Turnings | 24.31 | 25 g | 1.03 |

| 3-(N,N-dimethylamino)propyl chloride | 121.62 | 106 g | 0.87 |

| Anhydrous Benzene or Toluene | - | 500 mL | - |

| Iodine | 253.81 | 1 crystal | - |

Procedure:

-

Reactor Setup: A 2-liter, four-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer. The entire apparatus must be flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Initiation: The magnesium turnings are placed in the flask under a positive pressure of nitrogen.[3] A small portion of the 3-(N,N-dimethylamino)propyl chloride solution in benzene (or toluene) and a crystal of iodine are added.[3][4] The mixture is gently heated to initiate the reaction, which is indicated by a noticeable exothermic reaction and the disappearance of the iodine color.[3][4]

-

Grignard Reagent Formation: The remaining 3-(N,N-dimethylamino)propyl chloride solution is added dropwise at a rate that maintains a gentle reflux.[3] After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete consumption of the magnesium.

Causality and Expertise:

-

Solvent Choice: Anhydrous ethereal solvents like THF or aromatic hydrocarbons such as benzene or toluene are essential.[3] Ethers are generally preferred as they can solvate the magnesium center, stabilizing the Grignard reagent. However, for this specific synthesis, benzene or toluene have been shown to be effective.[3]

-

Initiation: The use of iodine is a standard technique to activate the magnesium surface by removing the passivating layer of magnesium oxide.

-

Internal Chelation: The presence of the tertiary amine in the alkyl halide can potentially interfere with the Grignard formation. However, the formation of a five-membered ring through intramolecular coordination of the nitrogen to the magnesium center is not favored, allowing for the successful formation of the Grignard reagent.

Part 2: Reaction with Triethyl Orthoformate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Triethyl Orthoformate | 148.20 | 174 g | 1.17 |

| Anhydrous Benzene or Toluene | - | As needed | - |

Procedure:

-

Addition of Electrophile: The freshly prepared Grignard reagent is cooled to room temperature. The triethyl orthoformate is then added dropwise via a dropping funnel, maintaining the temperature below 30°C with an ice bath.[3] A vigorous reaction is typically observed.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours and then gently refluxed for an additional hour to ensure the reaction goes to completion.[3]

Causality and Expertise:

-

Stoichiometry: A slight excess of the Grignard reagent is often used to ensure complete consumption of the triethyl orthoformate.

-

Temperature Control: The initial addition is carried out at a controlled temperature to manage the exothermicity of the reaction and prevent potential side reactions.

Part 3: Work-up and Purification

-

Quenching: The reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride. This is a milder alternative to quenching with strong acid, which could potentially hydrolyze the acetal.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with benzene or toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed by distillation. The crude product is then purified by vacuum distillation to yield 4,4-Diethoxy-N,N-dimethyl-1-butanamine as a colorless liquid.[3] A yield of approximately 70-76% can be expected.[3][4]

Data Summary:

| Parameter | Value |

| Starting Material | 3-(N,N-dimethylamino)propyl chloride |

| Reagents | Magnesium, Triethyl Orthoformate |

| Solvent | Benzene or Toluene |

| Reaction Temperature | Reflux |

| Typical Yield | 70-76% |

| Product Appearance | Colorless Liquid |

| Molecular Formula | C10H23NO2[7][8] |

| Molecular Weight | 189.30 g/mol [7][9] |

Experimental Workflow Diagram

Sources

- 1. nbinno.com [nbinno.com]

- 2. biosynth.com [biosynth.com]

- 3. WO2003101931A2 - Preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents [patents.google.com]

- 4. 4,4-Diethoxy-N,N-dimethyl-1-butanamine synthesis - chemicalbook [chemicalbook.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 4,4-diethoxy-N,N-dimethyl-1-butanamine | C10H23NO2 | CID 547078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. chemsynthesis.com [chemsynthesis.com]

An In-Depth Technical Guide to the Starting Materials and Synthesis of 4,4-Diethoxy-N,N-dimethyl-1-butanamine

Introduction

4,4-Diethoxy-N,N-dimethyl-1-butanamine (CAS No. 1116-77-4) is a pivotal intermediate in the pharmaceutical industry, recognized for its role in the synthesis of high-value active pharmaceutical ingredients (APIs).[1][2] Its structure, which features a protected aldehyde (a diethyl acetal) and a tertiary amine, makes it a versatile building block, particularly in the preparation of N,N-Dimethyltryptamines.[1][3] This class of compounds includes several 5-HT1 receptor agonists used as antimigraine drugs, such as Sumatriptan, Zolmitriptan, and Rizatriptan.[1][3]

Given its importance, a robust and efficient synthetic strategy is paramount for ensuring a consistent and high-purity supply. This guide provides an in-depth analysis of the common starting materials and synthetic routes for preparing 4,4-Diethoxy-N,N-dimethyl-1-butanamine, designed for researchers, chemists, and drug development professionals. We will explore the causality behind experimental choices, offering field-proven insights into the most prevalent synthetic strategies.

Strategic Approaches to Synthesis: An Overview

The synthesis of 4,4-Diethoxy-N,N-dimethyl-1-butanamine can be approached through several strategic pathways. The optimal choice depends on factors such as the availability and cost of starting materials, scalability, and desired purity profile. The most common and logical strategies converge on constructing the C4-amine backbone and introducing the diethyl acetal. We will focus on three primary, industrially relevant methods:

-

The Grignard Route: Building the carbon skeleton by reacting a Grignard reagent containing the dimethylamino group with an orthoformate.

-

The Reductive Amination Route: Forming the C-N bond by reacting a pre-existing C4-diethyl acetal aldehyde with dimethylamine under reductive conditions.

-

The Direct Alkylation Route: Creating the C-N bond via nucleophilic substitution of a halogenated C4-diethyl acetal with dimethylamine.

Method 1: The Grignard Reaction Pathway

This classic organometallic approach is a powerful method for carbon-carbon bond formation. In this context, it involves the synthesis of an amino-functionalized Grignard reagent, which then attacks triethyl orthoformate to generate the desired acetal. The overall process is a two-step synthesis starting from commercially available materials.[4]

Step 1: Synthesis of the Grignard Precursor, 3-Dimethylamino-1-chloropropane

The first phase involves the synthesis of the key intermediate that will be converted into the Grignard reagent. This is typically achieved by reacting a dihalogenated alkane with dimethylamine.

-

Starting Materials:

-

1-Bromo-3-chloropropane: A bifunctional electrophile. The bromine atom is more reactive (a better leaving group) than the chlorine atom, allowing for selective initial reaction with a nucleophile.

-

Dimethylamine (solution): The nucleophile that introduces the required N,N-dimethylamino moiety. Often used as a 40% aqueous solution or in an organic solvent.

-

Phase Transfer Catalyst (e.g., PEG): Facilitates the reaction between the organic-soluble haloalkane and the aqueous dimethylamine.[4]

-

Causality of Experimental Design: The choice of 1-bromo-3-chloropropane is strategic. The differential reactivity of the C-Br and C-Cl bonds allows for the selective displacement of bromide by dimethylamine, leaving the chloride intact for the subsequent Grignard formation. Using a phase transfer catalyst is crucial for overcoming the immiscibility of the organic and aqueous phases, thereby increasing the reaction rate and yield.

Step 2: Grignard Reagent Formation and Reaction with Triethyl Orthoformate

The synthesized 3-dimethylamino-1-chloropropane is converted to a Grignard reagent, which then acts as a nucleophile.

-

Starting Materials:

-

3-Dimethylamino-1-chloropropane: The precursor from Step 1.

-

Magnesium Turnings: The metal used to form the Grignard reagent.

-

Triethyl Orthoformate: The electrophile that provides the diethyl acetal functionality.

-

Iodine: A small crystal is often used to initiate the Grignard reaction by activating the magnesium surface.

-

Anhydrous Solvent (e.g., Benzene or THF): Essential for Grignard reagent stability.

-